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Compound of Interest

Compound Name: Iodoethane

Cat. No.: B044018 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for iodoethane
(CH₃CH₂I), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented

to support researchers, scientists, and drug development professionals in the identification and

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For iodoethane, both proton (¹H) and carbon-13 (¹³C)

NMR spectra are informative.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of iodoethane exhibits two distinct signals, corresponding to the two

different chemical environments of the protons in the molecule: the methyl (-CH₃) and

methylene (-CH₂) groups.[1] The integration of these signals reveals a 3:2 proton ratio,

consistent with the structure of iodoethane.[1]

Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

-CH₃ ~1.85 Triplet ~7.4

-CH₂- ~3.16 Quartet ~7.4
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¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum of iodoethane shows two signals, corresponding to

the two carbon atoms in the molecule.[2]

Assignment Chemical Shift (δ) in ppm

-CH₃ ~-1.1

-CH₂- ~20.6

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-25 mg of iodoethane in about 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄) in a clean NMR tube.[3]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[1][2]

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity.

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a

good signal-to-noise ratio.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.
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A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance

signal intensity.

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to

¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopy Data
The IR spectrum of iodoethane can be obtained from a liquid film of the compound.[4] The

characteristic absorption bands are summarized in the table below.[4]

Vibrational Mode Wavenumber (cm⁻¹)

C-H stretch ~2880 - 3080

C-H bend/deformation ~1300 - 1500

C-C stretch ~1200

C-I stretch ~500 - 600

Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples.

Ensure the ATR crystal (e.g., diamond or germanium) is clean.[4]

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum.

Place a small drop of iodoethane directly onto the ATR crystal.[2]

Acquire the IR spectrum of the sample. Multiple scans are typically averaged to improve the

signal-to-noise ratio.[4]
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After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft tissue.[2]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and elemental composition of a compound, as

well as its fragmentation pattern.

Mass Spectrometry Data
The mass spectrum of iodoethane is typically obtained using Electron Ionization (EI). The

major peaks observed are listed below.

m/z Assignment Relative Abundance

156
[CH₃CH₂I]⁺ (Molecular Ion,

M⁺)
Base Peak

127 [I]⁺ High

29 [CH₃CH₂]⁺ High

27 [C₂H₃]⁺ Moderate

Experimental Protocol for Mass Spectrometry (Electron
Ionization)

Sample Introduction: Introduce a small amount of volatile liquid iodoethane into the mass

spectrometer, typically through a heated inlet system coupled with a gas chromatograph

(GC-MS) or a direct insertion probe.[5] The sample is vaporized in the ion source.[6]

Ionization: The gaseous iodoethane molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing the ejection of an electron and the formation of a

positively charged molecular ion ([CH₃CH₂I]⁺).[5][6]

Fragmentation: The excess energy imparted during ionization causes the molecular ion to

fragment into smaller, characteristic charged species.[6]
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Visualization of Spectroscopic Data Relationships
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide for iodoethane.
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Workflow of Spectroscopic Analysis of Iodoethane.
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Mass Spectrometry Fragmentation of Iodoethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b044018#spectroscopic-data-of-iodoethane-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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